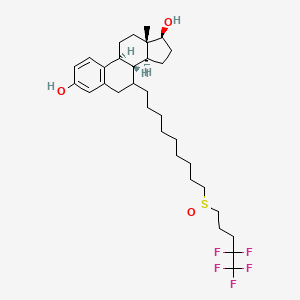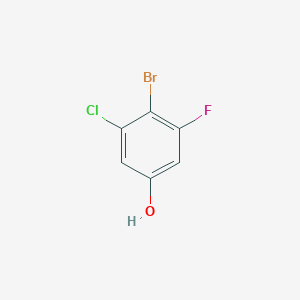![molecular formula C62H53N5O6 B14115491 2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its quinoxaline core, which is substituted with bis(4-methoxyphenyl)amino groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate amines to form intermediate compounds, which are then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core and bis(4-methoxyphenyl)amino groups allow it to participate in electron transfer processes, making it an effective hole-transporting material in photovoltaic applications. Additionally, its ability to form stable complexes with metal ions can be leveraged in various catalytic and sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of quinoxaline.
4,4’-(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Contains a benzodithiophene core, used in similar applications.
Uniqueness
4,4’-(6-(Bis(4-methoxyphenyl)amino)quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is unique due to its quinoxaline core, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and photovoltaics, where high performance and stability are crucial .
Propiedades
Fórmula molecular |
C62H53N5O6 |
|---|---|
Peso molecular |
964.1 g/mol |
Nombre IUPAC |
2,3-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine |
InChI |
InChI=1S/C62H53N5O6/c1-68-53-28-15-46(16-29-53)65(47-17-30-54(69-2)31-18-47)44-11-7-42(8-12-44)61-62(43-9-13-45(14-10-43)66(48-19-32-55(70-3)33-20-48)49-21-34-56(71-4)35-22-49)64-60-41-52(27-40-59(60)63-61)67(50-23-36-57(72-5)37-24-50)51-25-38-58(73-6)39-26-51/h7-41H,1-6H3 |
Clave InChI |
XYUSNKSAJQHDSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C3C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)
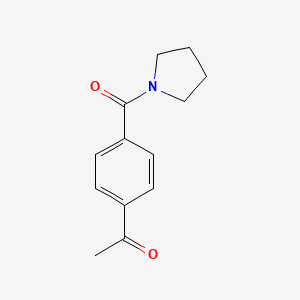

![(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14115430.png)

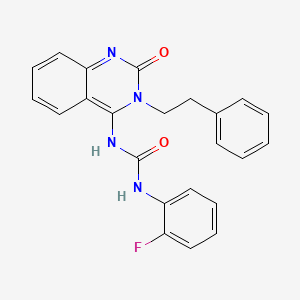
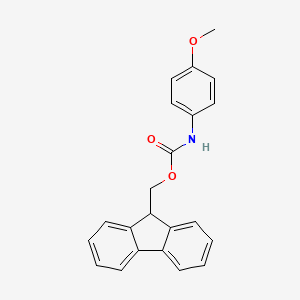
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
